N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide
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Overview
Description
N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-bromo-4-fluoro-6-methylbenzoic acid with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-methylbenzoic acid: A precursor in the synthesis of N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide.
2-Bromo-6-fluorotoluene:
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the hydrazinecarbothioamide moiety. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C8H9BrFN3S |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
1-amino-3-(2-bromo-4-fluoro-6-methylphenyl)thiourea |
InChI |
InChI=1S/C8H9BrFN3S/c1-4-2-5(10)3-6(9)7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14) |
InChI Key |
HXUVGTWVQGUHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NN)Br)F |
Origin of Product |
United States |
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